4-Amino-5-benzoylisoxazole-3-carboxamide

Overview

Description

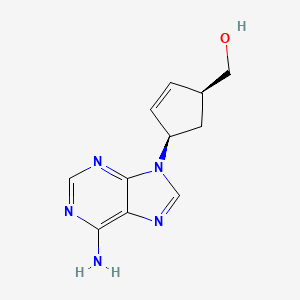

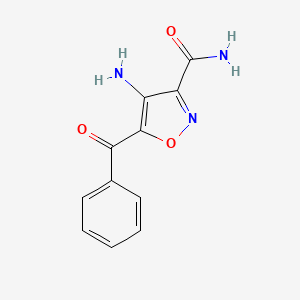

4-Amino-5-benzoylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C11H9N3O3 and its molecular weight is 231.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytostatic Activity

4-Amino-5-benzoylisoxazole-3-carboxamide has been utilized in the synthesis of 4-(3,3-Alkyltriazeno)-5-benzoylisoxazole-3-carboxamides hydrochloride and 7-benzoyl-3,4-dihydroisoxazolo[4,3-d]-[1,2,3]-triazyne-4-one. These compounds, derived from 4-diazo-5-benzoylisoxazole-3-carboxamide chloride, have shown potential in cytostatic activity, comparable to Dacarbazine, a known cancer treatment drug (Wagner, Opolski, & Wietrzyk, 2003).

Basis for Triazole and Pyrimidine Derivatives

The compound serves as a foundation for creating various triazole and pyrimidine derivatives. These derivatives have implications in different scientific fields, including pharmacology and material sciences. One example includes the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines (Albert & Trotter, 1979).

Role in Isoxazole Synthesis

This compound plays a critical role in the synthesis of various isoxazole-containing compounds. These synthesized compounds have potential applications in medicine, particularly for their antimicrobial and antitumor properties. For instance, the synthesis of benzoxazole derivatives has been explored for their antimicrobial activities against a range of microorganisms (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Antimicrobial and Antitumor Activities

Research has been conducted on derivatives of this compound to assess their antimicrobial and antitumor activities. Studies include the exploration of benzoxazole carboxamides as potential 5-HT3 receptor antagonists with implications in treating diseases related to 5-HT3 receptor dysfunction (Yang et al., 2010).

Chemical and Biological Characterization

The compound is also significant in the chemical and biological characterization of various novel molecules. For instance, in the synthesis of indazole and benzimidazolone derivatives, its derivatives have shown significant 5-HT4 receptor antagonist affinity, crucial for pharmacological research (Schaus et al., 1998).

Mechanism of Action

While the specific mechanism of action for 4-Amino-5-benzoylisoxazole-3-carboxamide is not explicitly mentioned in the search results, it’s worth noting that isoxazoles are heterocyclic compounds with a broad spectrum of targets and high biological activity . They are useful in the development of new therapeutic agents with increased potency and lower toxicity .

Future Directions

Given its unique structure and properties, 4-Amino-5-benzoylisoxazole-3-carboxamide shows promise for future research in drug discovery, organic synthesis, and medicinal research. Its application in the synthesis of new classes of bioactive peptides presents an exciting direction for future studies .

Properties

IUPAC Name |

4-amino-5-benzoyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-7-8(11(13)16)14-17-10(7)9(15)6-4-2-1-3-5-6/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPVENQAOITVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341097 | |

| Record name | SBB000705 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76390-64-2 | |

| Record name | SBB000705 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Amino-5-benzoylisoxazole-3-carboxamide a useful starting material for synthesizing potentially antiproliferative compounds?

A1: this compound is a valuable precursor in organic synthesis due to its structure. It possesses a reactive amino group and a carboxamide group, which allows for various chemical transformations. The research highlights its use in Friedländer condensation reactions with various carbonyl compounds containing a reactive α-methylene group. This reaction leads to the formation of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines [, ], a class of compounds known for their diverse biological activities, including antiproliferative effects.

Q2: What were the key findings regarding the antiproliferative activity of the synthesized isoxazolo[4,5-b]pyridine derivatives?

A2: The research primarily focused on establishing efficient synthetic methods for the isoxazolo[4,5-b]pyridine derivatives using this compound. While the study did include in vitro testing of selected compounds against eight tumor cell lines, only one derivative, 6-benzoyl-5,7-difenyloisoxazolo[4,5-b]pyridine, displayed noteworthy antiproliferative activity at a concentration of 3.9 μg/ml [, ]. This finding suggests that further exploration of structural modifications within this class of compounds is necessary to enhance their potency and selectivity as potential antiproliferative agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.